乳酸钠

描述

Sodium lactate, a sodium salt of lactic acid, is a compound with a wide range of applications in various industries, including food, pharmaceuticals, and chemical manufacturing. It is known for its antioxidant and antibacterial properties, which make it a valuable additive in food preservation and medical applications .

Synthesis Analysis

The production of sodium lactate can be achieved through fermentation processes. A study demonstrated the use of a sodium lactate tolerant mutant strain of Bacillus sp. Na-2, which was applied to a sodium hydroxide-based L-lactic acid production process. The process was optimized for aeration and pH to improve the resistance of the strain against sodium lactate stress and to enhance L-lactic acid production . Additionally, sodium lactate can be formed as an intermediate in chemical reactions, such as the conversion of lactic acid to various products over silica-supported sodium nitrate, where sodium nitrate is transformed to sodium lactate at the onset of the reaction .

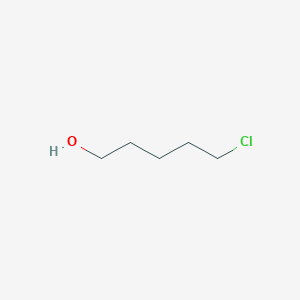

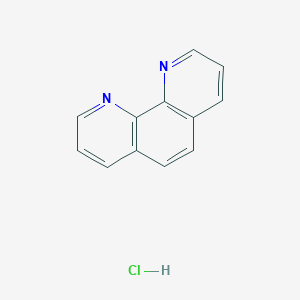

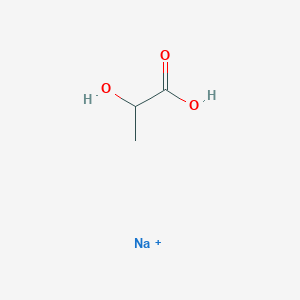

Molecular Structure Analysis

Sodium lactate's molecular structure comprises a sodium ion and the lactate anion, which is the conjugate base of lactic acid. The lactate anion plays a crucial role in its interactions with other molecules, such as proteins, where it can bind to specific sites through van der Waals interactions and hydrogen bonds .

Chemical Reactions Analysis

Sodium lactate is involved in various chemical reactions. It has been identified as the primary, stable species on the support during the catalytic conversion of lactic acid to 2,3-pentanedione, suggesting that it acts as an intermediate in the formation of this compound . Furthermore, sodium lactate can catalyze the ring-opening polymerization of L-lactide, with the efficiency of the reaction being influenced by the electronic effects of ancillary ligands coordinated by sodium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium lactate contribute to its functionality as an additive. Its antioxidant activity was investigated in meat and model systems, where it was found to suppress oxidation effectively, comparable to synthetic antioxidants like BHT . In the context of food safety, sodium lactate was evaluated as a replacement for conventional chemical preservatives in comminuted sausages and demonstrated an antilisterial effect, delaying the growth of Listeria monocytogenes .

Relevant Case Studies

Case studies highlight the practical applications of sodium lactate. For instance, its effects on human astrocytes and the SH-SY5Y cell line were studied, revealing that sodium lactate influences the expression and release of various proteins and enzymes in a dose and time-dependent manner, depending on the cell type . Another study focused on the binding of sodium lactate to bovine serum albumin, providing insights into the interaction mechanism, which is governed by static quenching and involves specific amino acid residues .

科学研究应用

1. 心血管应用

已经研究了乳酸钠在恢复心跳方面的有效性,尤其是在心脏骤停、反复的斯托克斯-亚当斯发作期间的室性停顿,以及在完全A-V心脏传导阻滞的情况下增加室性心率。这些效果与增加血压和其他临床改善相关 (Bellet, Wasserman, & Brody, 1955); (Bellet, Wasserman, & Brody, 1956)。

2. 抗菌活性

在中性培养基中使用的乳酸钠(5%)表现出抗菌效果,特别是对各种乳酸菌、金黄色葡萄球菌和伤寒沙门氏菌。这种抗菌活性表现为延长潜伏期、降低生长产量,以及在一定程度上降低生长速率 (Wit & Rombouts, 1990)。

3. 对免疫细胞的影响

乳酸钠和乳酸影响T细胞的运动性,影响它们在炎症部位的存在,并有可能引发慢性炎症。通过CD4+和CD8+ T细胞亚型特异性表达的转运体,实现了这种调节,影响它们的代谢和效应功能 (Haas et al., 2015)。

4. 对眼部血流的作用

静脉注射的乳酸钠影响眼部血流。在一项涉及健康男性志愿者的研究中,乳酸钠增加了视网膜血流,暗示了对眼部健康和疾病治疗的潜在影响 (Garhöfer等,2003)。

5. 神经应用

乳酸钠可能在脑代谢中发挥作用。研究表明,乳酸可能是人类脑代谢的首选燃料,这表明在人类受试者中血浆乳酸水平升高时,全脑葡萄糖摄取量减少 (Smith et al., 2003)。

6. 液体复苏

乳酸钠已被考虑用于液体复苏,特别是在危重护理环境中。其钠/氯离子不平衡有助于预防高氯性酸中毒并限制液体过载,使其成为危重病患者复苏的潜在解决方案 (Ichai, Orban, & Fontaine, 2014)。

未来方向

The Sodium Lactate industry is projected to grow from USD 0.342 Billion in 2023 to USD 0.6564 Billion by 2032 . Future research into the use of selective NHE1 inhibitors, which have been shown to improve cardiovascular function, ameliorate lactic acidosis, and reduce mortality in animal studies, is supported . Targeting the mechanisms that contribute to lactic acid accumulation in sepsis and low-flow states could allow for more specific therapy .

属性

IUPAC Name |

sodium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Record name | SODIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052829 | |

| Record name | Sodium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium lactate | |

CAS RN |

72-17-3 | |

| Record name | Sodium lactate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium DL-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium lactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU7HW0W0QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

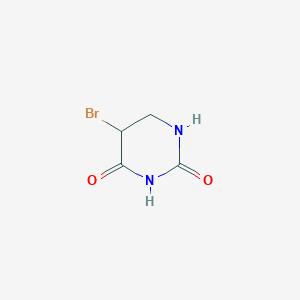

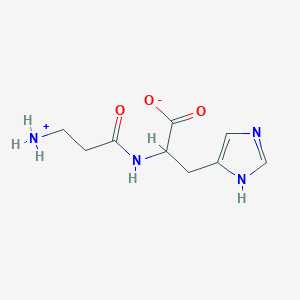

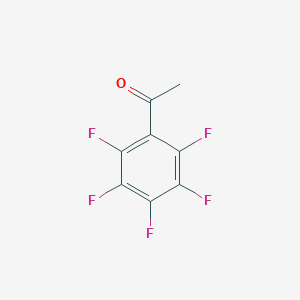

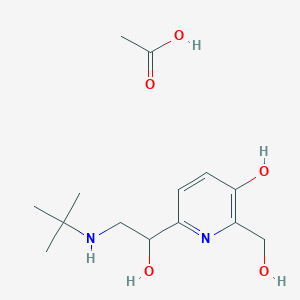

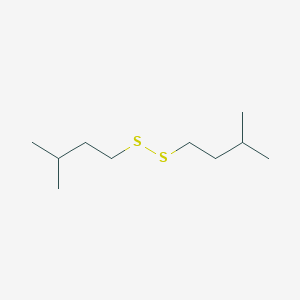

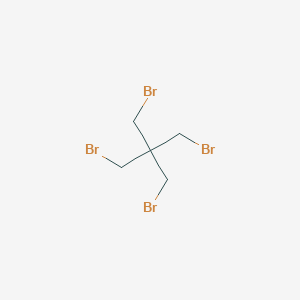

Synthesis routes and methods

Procedure details

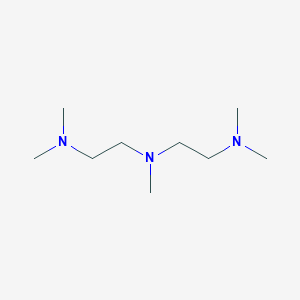

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。